

Solubility Profile of Pyrazole-Propanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol*

Cat. No.: *B8162131*

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Executive Summary

The pyrazole-propanol scaffold represents a critical structural motif in modern medicinal chemistry, frequently utilized to balance the lipophilicity of the aromatic pyrazole core with the hydrophilic character of the propanol side chain. While the pyrazole ring serves as a robust pharmacophore for kinase inhibition and GPCR modulation, its inherent planarity often leads to high crystal lattice energy and poor aqueous solubility. The introduction of a propanol moiety—often as an N1-substituent or C-linked tether—is a strategic modification designed to modulate LogD, introduce hydrogen bond donors (HBD), and disrupt crystal packing.

This guide provides a comprehensive technical analysis of the solubility profile of these derivatives, detailing the physicochemical drivers, experimental profiling workflows, and formulation strategies required to advance these compounds through the drug discovery pipeline.

Molecular Architecture & Physicochemical Drivers[1]

Understanding the solubility of pyrazole-propanol derivatives requires dissecting the interplay between the aromatic core and the aliphatic alcohol tether.

The Pyrazole Core[2][3][4]

- **Aromaticity & Stacking:** The 5-membered nitrogen heterocycle is planar and electron-rich. Unsubstituted pyrazoles exhibit strong

stacking, leading to high melting points and reduced dissolution rates.

- **Tautomerism:** In solution, N-unsubstituted pyrazoles exist in rapid equilibrium between

- and

-tautomers.[1] Substitution with a propanol chain at the N1 position locks the tautomeric state, fixing the dipole moment and altering the solvation shell.

- **Basicity:** The pyridine-like nitrogen (N2) is a weak base (). Consequently, solubility is generally pH-independent in the physiological range (pH 4–8) unless additional ionizable groups are present.

The Propanol Tether

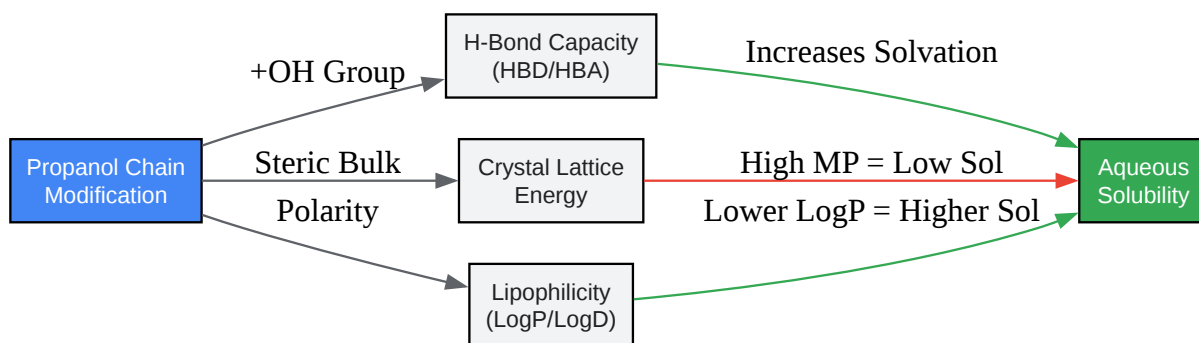
- **Solvation Handle:** The hydroxyl (-OH) group on the propanol chain acts as both a hydrogen bond donor and acceptor. This interaction with water molecules lowers the partition coefficient (

) relative to a propyl analog.

- **Lattice Disruption:** The flexibility of the propyl chain (3 rotatable bonds) increases the entropy of the molecule. However, if the hydroxyl group facilitates strong intermolecular H-bonding in the solid state, it can paradoxically increase the melting point and reduce solubility ("Brick Dust" effect).

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the causal relationships between structural modifications and solubility outcomes.



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Figure 1: Mechanistic flow detailing how propanol chain modifications influence the physicochemical determinants of solubility.

Solubility Profiling: Quantitative Data & Benchmarks

The following data summarizes typical solubility ranges for pyrazole-propanol derivatives compared to standard benchmarks.

Parameter	Pyrazole (Core)	Pyrazole-Propanol Derivative	Target (Drug-Like)
LogP	0.2 - 1.5	1.2 - 3.5 (Substituent dependent)	1.0 - 5.0
Aqueous Solubility (pH 7.4)	High (>10 mg/mL)	Moderate (50 - 500 g/mL)	>100 g/mL
pKa (Pyridine-N)	~2.5	~2.5 (Negligible shift)	-
Melting Point	70°C	120°C - 180°C	< 200°C preferred
Solubility in DMSO	Very High	High (>10 mM)	> 10 mM

Key Insight: While the core pyrazole is highly soluble, functionalizing it with aryl groups (common in kinase inhibitors) drastically reduces solubility. The propanol chain is the "rescue" moiety, restoring solubility to the 50-500

g/mL range necessary for oral bioavailability.

Experimental Methodologies

To accurately characterize these derivatives, a tiered approach is required. Tier 1 focuses on high-throughput screening, while Tier 2 provides definitive thermodynamic data.

Tier 1: Kinetic Solubility (High-Throughput)

Purpose: Rapidly rank compounds during the hit-to-lead phase. Method: Precipitation from DMSO stock.[2]

- Preparation: Prepare a 10 mM stock solution of the pyrazole-propanol derivative in DMSO.
- Dilution: Spike the DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.
- Incubation: Shake for 90 minutes at room temperature.
- Filtration: Filter using a 0.45 μ m filter plate to remove precipitates.
- Quantification: Analyze filtrate via UV-Vis or LC-MS/MS against a standard curve.

Note: Kinetic solubility often overestimates true solubility because the system is in a metastable, supersaturated state.

Tier 2: Thermodynamic Solubility (The Gold Standard)

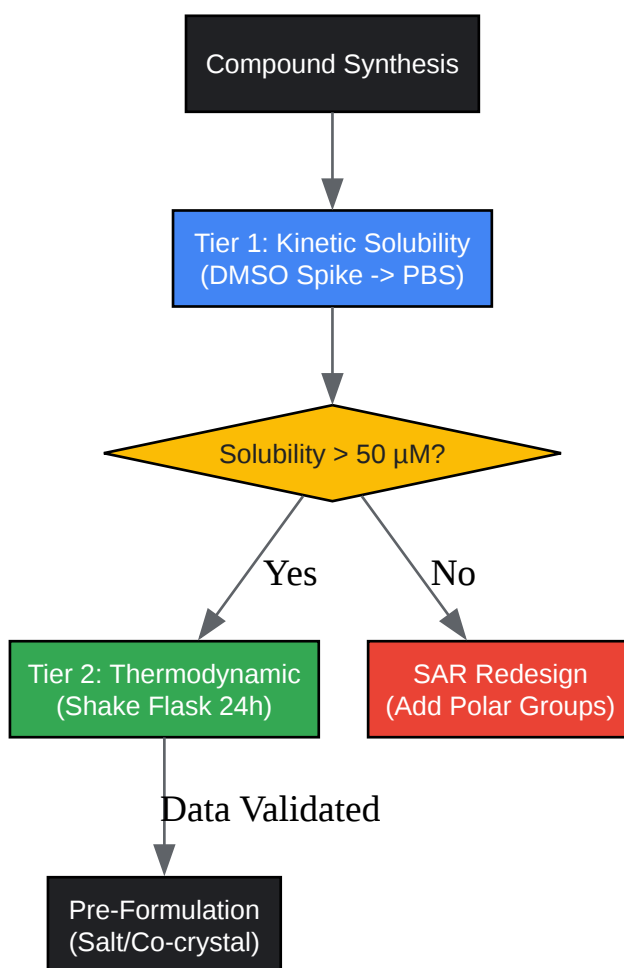
Purpose: Determine the equilibrium solubility for lead optimization and formulation. Method: Shake-Flask Protocol.

Protocol Steps:

- Saturation: Add excess solid pyrazole-propanol derivative (approx. 2-5 mg) to a glass vial containing 1 mL of buffer (e.g., pH 1.2, 6.8, and 7.4).
- Equilibration: Seal vials and agitate at 37°C for 24–48 hours.

- Critical Check: Visually confirm undissolved solid remains.[3] If clear, add more solid.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (saturated with the solution first to prevent adsorption).
- pH Verification: Measure the pH of the supernatant. Pyrazoles can self-buffer; a shift indicates salt formation or degradation.
- Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV (typically 254 nm for pyrazole core).

Experimental Workflow Diagram



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Figure 2: Tiered solubility screening workflow for pyrazole derivatives.

Formulation & Optimization Strategies

When intrinsic solubility is insufficient, formulation strategies must be employed.

Salt Formation

Since the pyrazole nitrogen is weakly basic (

), salt formation is difficult with weak acids.

- Strategy: Use strong acids (Methanesulfonic acid, HCl) to protonate the pyrazole N2.
- Limitation: The resulting salts may be hygroscopic or unstable due to the low

Co-solvency

The propanol chain makes these derivatives highly compatible with hydroxylated co-solvents.

- Recommended System: PEG400 / Ethanol / Water (e.g., 20:10:70).
- Mechanism: The organic co-solvents disrupt the water lattice and interact favorably with the propanol tail and aromatic core.

Solid Dispersions

For "Brick Dust" molecules (High MP, Low LogP), amorphous solid dispersions (ASD) are effective.

- Polymer: HPMC-AS or PVPVA.
- Method: Spray drying or hot-melt extrusion. This stabilizes the amorphous form, preventing recrystallization driven by the pyrazole stacking.

References

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